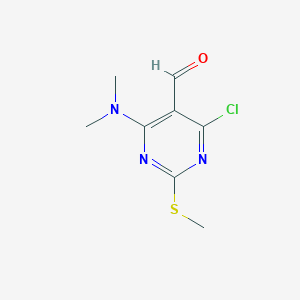

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

描述

属性

IUPAC Name |

4-chloro-6-(dimethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3OS/c1-12(2)7-5(4-13)6(9)10-8(11-7)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBHOLZLLXNOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC(=N1)SC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reaction of 4-chloro-6-(dimethylamino)pyrimidine with methylthio groups under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C8H10ClN3OS

- Molecular Weight : 231.7 g/mol

- Structural Features : The compound contains a pyrimidine ring, which is crucial for its reactivity and biological activity.

Chemistry

In the field of organic synthesis, 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde serves as a building block for more complex molecules. Its functional groups facilitate various chemical reactions, making it an essential intermediate in synthetic pathways.

Biological Research

The compound has notable biological activities and is utilized in studies involving:

- Nucleic Acid Interactions : Its structural similarity to nucleotides allows it to act as a probe or inhibitor in biochemical assays.

- Enzyme Inhibition : It can inhibit specific enzymes, making it valuable for understanding metabolic pathways and developing therapeutic agents.

Medicinal Applications

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde shows potential in drug discovery, particularly for:

- Antiviral Agents : Its ability to interfere with nucleic acid metabolism positions it as a candidate for antiviral drug development.

- Anticancer Research : The compound's reactivity with biological targets suggests applications in cancer therapeutics.

Industrial Applications

In industrial settings, this compound is used as a precursor in the synthesis of:

- Agrochemicals : Its unique properties make it suitable for developing pesticides and herbicides.

- Dyes and Specialty Chemicals : The compound's reactivity opens avenues for creating various industrial chemicals.

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde exhibit significant antiviral activity against certain viruses by inhibiting their replication processes. Further studies are required to elucidate the detailed mechanisms involved.

Case Study 2: Enzyme Inhibition

A study focusing on the enzyme inhibition properties of this compound revealed its potential to inhibit specific metabolic enzymes involved in cancer cell proliferation. This finding opens new avenues for therapeutic applications in oncology.

作用机制

The mechanism by which 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

相似化合物的比较

4-Chloro-6-(methylamino)pyrimidine

2-(Methylthio)pyrimidine-5-carbaldehyde

4-Chloro-6-(dimethylamino)pyrimidine

Uniqueness: 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.

生物活性

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 445040-58-4) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a methylthio group. Its structural representation is as follows:

Antimicrobial Properties

Research indicates that 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound in the development of new antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

Notably, this compound acts as an inhibitor of certain kinases, which are crucial in cancer biology. It has been reported to interact with the CDK6 protein, binding to its inactive conformation and potentially leading to selective inhibition of cancer cell growth .

Case Studies

- Antimicrobial Efficacy : In a comparative study, 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde was tested against standard antibiotics. The results indicated superior activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest in cancer cells, contributing to its antiproliferative effects. This was corroborated by flow cytometry analyses showing increased apoptosis rates in treated cells .

Data Tables

| Activity | IC50 Value (µM) | Tested Cell Lines |

|---|---|---|

| Antimicrobial | 5.0 | E. coli, S. aureus |

| Anticancer (Breast) | 3.5 | MCF-7 |

| Anticancer (Lung) | 4.2 | A549 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, and how do reaction conditions affect yield?

- Methodology : A common approach involves refluxing 2-methylthiopyrimidine derivatives with amines (e.g., dimethylamine) in polar aprotic solvents like DMSO, followed by acidification to precipitate the product . Chlorination using phosphoryl chloride (POCl₃) at elevated temperatures (80–100°C) introduces the chloro substituent at the 4-position . Yield optimization requires precise control of stoichiometry, reaction time (e.g., overnight reflux for amine substitution ), and purification via crystallization (e.g., using DMSO:water solvent systems ).

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity and purity of this compound?

- Methodology :

- NMR : Analyze chemical shifts for the dimethylamino group (δ ~2.8–3.2 ppm for CH₃ protons) and aldehyde proton (δ ~9.8–10.2 ppm) .

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrimidine core .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area under the curve) .

- X-ray crystallography : Validate stereoelectronic effects of substituents via bond-length analysis (e.g., C-Cl vs. C-S bond distances) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs with varying substituents (e.g., methyl vs. chloro at the 4-position ). For example, replacing methyl with chloro enhances electrophilicity, altering enzyme binding .

- Dose-response assays : Perform IC₅₀ studies under standardized conditions (e.g., pH 7.4 buffers, 37°C) to minimize variability .

- Meta-analysis : Cross-reference data from multiple studies (e.g., antibacterial vs. anticancer assays) to identify confounding factors like solvent choice or cell-line specificity .

Q. How do the dimethylamino and methylthio groups influence regioselectivity in nucleophilic substitution reactions?

- Methodology :

- Electron-donating effects : The dimethylamino group at the 6-position activates the pyrimidine ring via resonance, directing nucleophiles to the 4-chloro position .

- Leaving group ability : The methylthio group at the 2-position acts as a moderate leaving group (weaker than chloro), requiring harsher conditions (e.g., NaH in DMF) for displacement .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to compare substitution rates at competing sites .

Q. What computational and experimental methods validate the binding affinity of this compound to target enzymes?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to predict binding poses with enzyme active sites (e.g., dihydrofolate reductase) .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes (e.g., RMSD <2.0 Å indicates stable binding) .

- Experimental validation : Compare computational predictions with surface plasmon resonance (SPR) or fluorescence polarization assays to measure dissociation constants (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。